molecular formula C18H22N2O6S B14934984 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B14934984
M. Wt: 394.4 g/mol
InChI Key: XLHBIEGUTQXRMJ-UHFFFAOYSA-N
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Description

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a benzazepine core with dimethoxy and oxo functional groups, as well as an acetamide moiety attached to a dioxidotetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the benzazepine core. This can be achieved through a cyclization reaction involving appropriate precursors, such as 2-aminobenzylamine and a suitable diketone. The reaction is often carried out under acidic conditions to facilitate the formation of the benzazepine ring.

Next, the dimethoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The oxo group is typically introduced via oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.

The acetamide moiety is then attached to the benzazepine core through an acylation reaction, using acetic anhydride or acetyl chloride. Finally, the dioxidotetrahydrothiophene ring is introduced through a nucleophilic substitution reaction, using a suitable thiol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of suitable bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block for the development of new materials with specific properties.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify potential therapeutic applications.

    Medicine: If the compound demonstrates pharmacological activity, it could be developed into a drug for treating specific diseases or conditions. Its mechanism of action and efficacy would need to be thoroughly investigated through preclinical and clinical studies.

    Industry: The compound’s properties may make it useful in various industrial applications, such as in the development of new polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: This compound shares the benzazepine core with dimethoxy groups but lacks the acetamide and dioxidotetrahydrothiophene moieties.

    2-Bromo-methyl-N-isopropyl-7,8-dimethoxy-1,2-dihydro-1,3-oxazolo[3,2-a]quinoline-4-carboxamide: This compound has a similar benzazepine structure with additional functional groups, including a bromomethyl substituent and an oxazolo ring.

Uniqueness

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its combination of functional groups and structural features. The presence of both the benzazepine core and the dioxidotetrahydrothiophene ring, along with the acetamide moiety, distinguishes it from other similar compounds. This unique structure may confer specific properties

Properties

Molecular Formula

C18H22N2O6S

Molecular Weight

394.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C18H22N2O6S/c1-25-15-7-12-3-5-20(18(22)9-13(12)8-16(15)26-2)10-17(21)19-14-4-6-27(23,24)11-14/h3,5,7-8,14H,4,6,9-11H2,1-2H3,(H,19,21)

InChI Key

XLHBIEGUTQXRMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3CCS(=O)(=O)C3)OC

Origin of Product

United States

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